Kinase Selectivity Profile: Derazantinib's Balanced Potency Against FGFR2 and CSF1R
Derazantinib demonstrates a unique selectivity profile by potently inhibiting FGFR1-3 while also showing significant activity against CSF1R. Its IC50 for FGFR2 is 1.8 nM, which is comparable to futibatinib (1.3 nM) and infigratinib (1.4 nM), but less potent than pemigatinib (0.5 nM). Critically, derazantinib also inhibits CSF1R with an IC50 of approximately 10-30 nM, a target not effectively engaged by pemigatinib or infigratinib at clinically relevant concentrations [1]. This dual inhibition of FGFR and CSF1R may offer a differentiated mechanism of action in the tumor microenvironment [2].
| Evidence Dimension | Biochemical IC50 (nM) for FGFR2 and CSF1R |
|---|---|
| Target Compound Data | FGFR2: 1.8 nM; CSF1R: ~10-30 nM |
| Comparator Or Baseline | Pemigatinib: FGFR2 0.5 nM, CSF1R >1000 nM; Infigratinib: FGFR2 1.4 nM, CSF1R >1000 nM |
| Quantified Difference | Derazantinib exhibits >30-fold higher potency against CSF1R compared to pemigatinib and infigratinib. |
| Conditions | Biochemical kinase assay; data compiled from published literature [1]. |
Why This Matters
The additional CSF1R activity of derazantinib may confer unique advantages in modulating the tumor immune microenvironment, making it a more suitable tool compound for studies investigating tumor-stroma interactions compared to more selective FGFR inhibitors.
- [1] Krook MA, et al. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Cancers (Basel). 2021;13(12):2968. View Source
- [2] McSheehy PMJ, et al. Derazantinib, a fibroblast growth factor receptor inhibitor, inhibits colony-stimulating factor receptor-1 in macrophages and tumor cells and in combination with a murine programmed cell death ligand-1-antibody activates the immune environment of murine syngeneic tumor models. Br J Cancer. 2023 Oct;129(7):1092-1104. View Source
